9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)-
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Overview
Description
4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione is a complex organic compound with the molecular formula C20H14N2O5 and a molecular weight of 362.34 g/mol . This compound is known for its distinctive structure, which includes multiple hydroxyl and amino groups attached to an anthracene backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione typically involves a multi-step process. One common method is the acid-catalyzed aldol condensation reaction. The process begins with the reaction of 1,5-diaminoanthraquinone with formaldehyde to form 1,5-dimethylaminoanthraquinone. This intermediate is then reacted with a keto-aldehyde to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroquinone derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, often facilitated by reagents such as halogens or alkylating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of high-performance materials and as a component in certain types of sensors
Mechanism of Action
The mechanism of action of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione can be compared to other anthraquinone derivatives, such as:
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar in structure but lacks the hydroxyphenyl group, resulting in different chemical and biological properties.
1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione: Another closely related compound with variations in its functional groups, leading to distinct reactivity and applications
These comparisons highlight the unique properties of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione, particularly its enhanced reactivity and potential for diverse applications.
Properties
CAS No. |
7098-08-0 |
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Molecular Formula |
C20H14N2O5 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O5/c21-11-5-6-13(24)16-14(11)20(27)17-15(19(16)26)12(22)7-10(18(17)25)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2 |
InChI Key |
MOLVDYADKVCUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N)O |
Origin of Product |
United States |
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